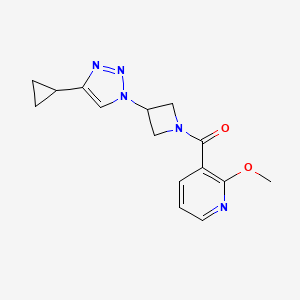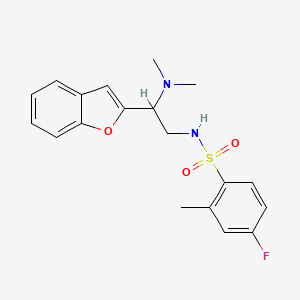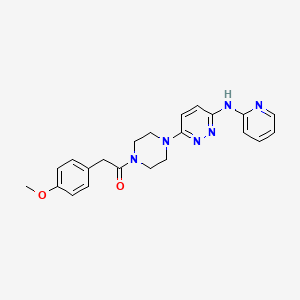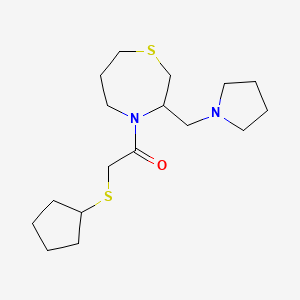![molecular formula C11H22ClFN2O2 B2392021 Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride CAS No. 2361609-34-7](/img/structure/B2392021.png)
Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride is a complex organic compound that has garnered interest due to its unique structural characteristics and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom on a cyclopentane ring, an amino group, and a tert-butyl carbamate group. It exists as a hydrochloride salt, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride typically involves multiple steps:
Formation of the Fluorocyclopentane Ring: : This step involves the selective fluorination of cyclopentane derivatives under specific conditions that control the stereochemistry of the fluorine substitution.
Introduction of the Amino Group: : The amino group can be introduced via nucleophilic substitution or by reductive amination processes, ensuring that the desired stereochemistry at the carbon centers is maintained.
Carbamate Formation: : The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate ester, which is then converted to the hydrochloride salt.
Industrial Production Methods: : Industrial-scale production may employ different techniques, such as flow chemistry, to enhance yield and efficiency. The process typically involves optimization of reaction conditions, like temperature, pressure, and the use of specific catalysts or reagents that improve the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, although care must be taken due to the presence of the sensitive amino and carbamate groups.
Reduction: : Reduction reactions can modify the amino group, potentially leading to secondary or tertiary amines.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine-substituted carbon.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in controlled conditions.
Reduction: : Catalytic hydrogenation or the use of mild reducing agents like sodium borohydride.
Substitution: : Reagents such as alkyl halides or acyl chlorides in the presence of base or acid catalysts.
Major Products: : The major products vary depending on the reaction conditions but typically involve modifications to the fluorocyclopentane ring or the amino group, leading to a variety of derivative compounds.
Scientific Research Applications
Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride finds applications across multiple scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of stereoselective synthesis methods.
Biology: : Serves as a probe or inhibitor in biochemical assays to study enzyme interactions due to its structural uniqueness.
Medicine: : Explored for potential therapeutic uses, including as a part of drug discovery programs targeting specific pathways influenced by fluorinated compounds.
Industry: : Utilized in the production of fine chemicals and in the formulation of specialized materials that require specific structural properties.
Mechanism of Action
Mechanism: : The compound's mechanism of action in biological systems can involve binding to specific enzymes or receptors due to its unique structural configuration. The presence of the fluorine atom often enhances binding affinity and selectivity.
Molecular Targets and Pathways
Enzymes: : May inhibit or modulate the activity of enzymes that interact with the cyclopentane ring or the amino group.
Pathways: : Can influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the biological processes governed by these pathways.
Comparison with Similar Compounds
Compared to similar compounds, Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride is unique due to:
Structural Specificity: : The specific stereochemistry and presence of the fluorine atom confer distinct chemical and biological properties.
Enhanced Stability: : The hydrochloride salt form increases solubility and stability, making it more suitable for various applications.
Similar Compounds
Cyclopentylamine Derivatives: : Similar structures but without the fluorine substitution.
Fluorinated Carbamates: : Compounds with fluorine atoms but different stereochemistry or functional groups.
Aminocyclopentane Compounds: : Lacking the carbamate group but with comparable amino and cyclopentane moieties.
That wraps up the overview of this compound. Hope you found it as fascinating as I did to write about!
Properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-7-11(12)5-4-8(13)6-11;/h8H,4-7,13H2,1-3H3,(H,14,15);1H/t8-,11+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHYVBMVEBYSQS-IBYXRORRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(C1)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CC[C@@H](C1)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

![5-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2391947.png)
![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)


![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)

![N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2391960.png)
